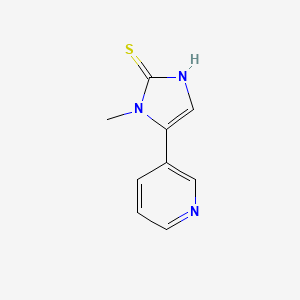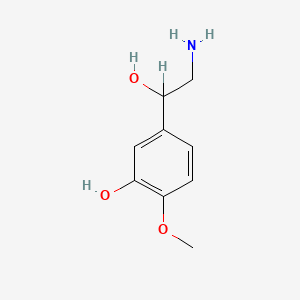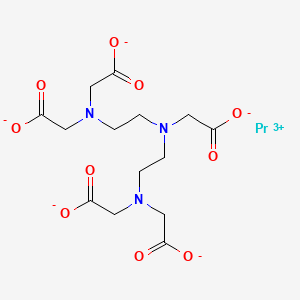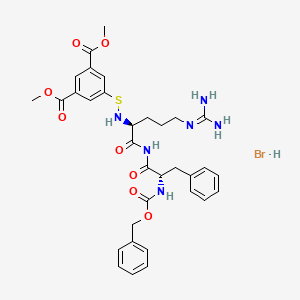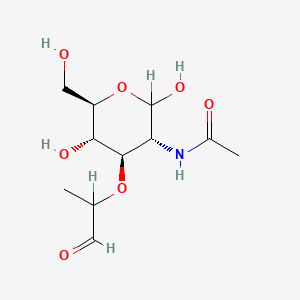
(4-Amino-3-ethyl-2-sulfanylidene-5-thiazolyl)-(4-morpholinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-amino-3-ethyl-2-sulfanylidene-5-thiazolyl)-(4-morpholinyl)methanone is a member of morpholines.
Scientific Research Applications
Antitumour Activity
A study on a structurally similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, highlighted its significant inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications (Tang & Fu, 2018).
Imaging Applications in Parkinson's Disease
Another compound with similarities, [11C]HG-10-102-01, was synthesized for use as a PET imaging agent in Parkinson's disease research. This demonstrates the compound's potential application in diagnostic imaging for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial Activity
Novel compounds related to the query chemical, specifically (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, have been synthesized and characterized. They were found to have potential antibacterial activity based on molecular docking studies (Shahana & Yardily, 2020).
Synthesis for Antimicrobial Agents
Research on related quinazoline compounds as potential antimicrobial agents points towards the broader use of such compounds in the development of new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Solubility and Thermodynamics
Studies on the solubility and thermodynamic properties of compounds like 4-(4-aminophenyl)-3-morpholinone offer insights into the physical and chemical properties of related compounds. This can inform their use in various scientific applications (Yang et al., 2016).
Synthesis of CNS Depressants
Compounds such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, with structural similarities, show central nervous system depressant activity. This indicates potential research applications in neuropharmacology (Butler, Wise, & Dewald, 1984).
Antioxidant Properties
Compounds like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and derivatives have been synthesized to evaluate their antioxidant properties. This suggests potential applications in studying oxidative stress and related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anti-Proliferative Screening
New thiazole compounds with structures resembling the query compound have been synthesized and tested for their anticancer activity, particularly against breast cancer cells (Sonar et al., 2020).
properties
Molecular Formula |
C10H15N3O2S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H15N3O2S2/c1-2-13-8(11)7(17-10(13)16)9(14)12-3-5-15-6-4-12/h2-6,11H2,1H3 |
InChI Key |
YPIWHELEPHBQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)N2CCOCC2)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine](/img/structure/B1229295.png)

![[4-(Dimethylamino)-6-[11-hydroxy-5-methyl-2-(2-methyl-3-prop-1-enyloxiran-2-yl)-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1229298.png)


